molecular formula C11H12N2O B596822 (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol CAS No. 167758-86-3

(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol

Cat. No. B596822
CAS RN: 167758-86-3
M. Wt: 188.23
InChI Key: KFGVBPICTGIJJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a condensation reaction . The phenyl group could be introduced through a substitution reaction, and the methanol group could be added through a reduction reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the phenyl group, and the methanol group. The imidazole ring and the phenyl group are both aromatic, meaning they have a cyclic, planar structure with a ring of resonance bonds, which gives them stability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring, the phenyl group, and the methanol group. The imidazole ring can act as a nucleophile in reactions, while the phenyl group can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the imidazole ring, the phenyl group, and the methanol group. For example, the compound is likely to be polar due to the presence of the methanol group .

Scientific Research Applications

Chemical Inhibition in Drug Metabolism Studies

One significant application of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is in the realm of drug metabolism, particularly as a chemical inhibitor of cytochrome P450 (CYP) isoforms in human liver microsomes. Cytochrome P450 enzymes are crucial for the metabolism of many drugs, and understanding their activity is essential for predicting potential drug-drug interactions. In a study by Khojasteh et al. (2011), various chemical inhibitors, including compounds similar to (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, were evaluated for their selectivity and potency against major human hepatic CYP isoforms. Such inhibitors are pivotal in deciphering the involvement of specific CYP isoforms in drug metabolism, highlighting the importance of these compounds in pharmaceutical research and drug development processes Khojasteh, S. C., Prabhu, S., Kenny, J., Halladay, J., & Lu, A. Y. (2011). Chemical inhibitors of cytochrome P450 isoforms in human liver microsomes: a re-evaluation of P450 isoform selectivity. European Journal of Drug Metabolism and Pharmacokinetics, 36(1), 1-16.

Methanol Reforming in Hydrogen Production

Another area where related chemical processes are crucial is in methanol reforming for hydrogen production. Methanol reforming is a promising route for hydrogen production, essential for fuel cell technology. Research on methanol reforming processes, including steam reforming and oxidative steam reforming, highlights the role of catalysts and reaction mechanisms in optimizing hydrogen production. Studies such as those by Yong et al. (2013) provide insights into the kinetics, compositional, and morphological characteristics of Cu-based catalysts in methanol reforming reactions. This research is critical for developing efficient and sustainable hydrogen production methods, contributing to the advancement of clean energy technologies Yong, S.-T., Ooi, C., Chai, S., & Wu, X. (2013). Review of methanol reforming-Cu-based catalysts, surface reaction mechanisms, and reaction schemes. International Journal of Hydrogen Energy, 38(22), 9541-9552.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many imidazole derivatives are used as antifungal agents, where they work by inhibiting the enzyme lanosterol 14α-demethylase .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine or industry, given the wide range of applications of other imidazole derivatives .

properties

IUPAC Name

[3-(2-methylimidazol-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-12-5-6-13(9)11-4-2-3-10(7-11)8-14/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGVBPICTGIJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256508
Record name 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol

CAS RN

167758-86-3
Record name 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167758-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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